N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide
Description
N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and several substituents that contribute to its unique chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-4-6-13(7-5-11)18(14-8-9-14)21(19,20)15-12(2)10-16-17(15)3/h10-11,13-14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDDFQNRKCJKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)S(=O)(=O)C3=C(C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide
- N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-thiol
Uniqueness
What sets N-cyclopropyl-2,4-dimethyl-N-(4-methylcyclohexyl)pyrazole-3-sulfonamide apart is its specific combination of substituents, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
